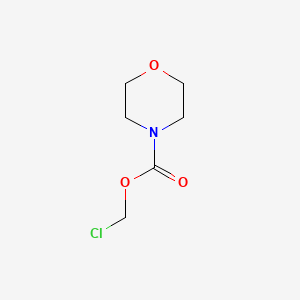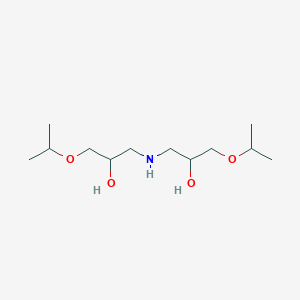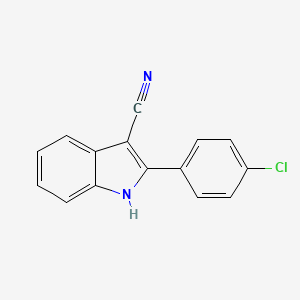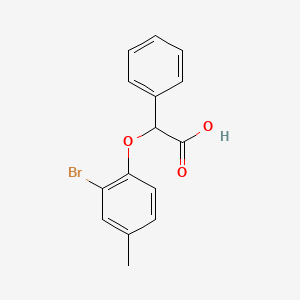![molecular formula C15H12Cl3NOS B3039027 2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide CAS No. 952182-58-0](/img/structure/B3039027.png)
2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide
Overview
Description
“2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide” is a chemical compound with the molecular formula C15H12Cl3NOS and a molecular weight of 360.69 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 360.686, a density of 1.4±0.1 g/cm3, and a boiling point of 539.3±50.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications
Molecular Structure and Conformation
- The conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides has been examined through the dipole moment method and quantum chemical calculations. The preferred conformer of 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide was identified, providing insights into its molecular structure (Ishmaeva et al., 2015).
Vibrational Spectroscopy and Chemical Analysis
- Vibrational signatures of the molecule were characterized using Raman and Fourier transform infrared spectroscopy. These studies were augmented by ab initio calculations, aiding in understanding the molecule's vibrational characteristics and molecular interactions (Jenepha Mary et al., 2022).
Antimicrobial Studies
- N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These studies contribute to understanding the potential antibacterial and antifungal properties of related acetamide derivatives (Rehman et al., 2016).
Potential in Antiviral Research
- Novel antiviral active molecules related to 2-chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide have been synthesized and characterized. The antiviral potency against SARS-CoV-2 was investigated, highlighting the potential application in antiviral therapies (Mary et al., 2020).
Crystal Structure Analysis
- The crystal structures of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, potential pesticides, were characterized using X-ray powder diffraction. This structural analysis is crucial for understanding the physical properties and potential applications of these compounds (Olszewska et al., 2008).
properties
IUPAC Name |
2-chloro-N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-8-15(20)19-12-3-5-13(6-4-12)21-9-10-1-2-11(17)7-14(10)18/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWFYNNMCQUQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol](/img/structure/B3038945.png)

![2-[(2-Chloro-3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B3038950.png)


![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)
![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B3038961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
![2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3038963.png)


![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)
